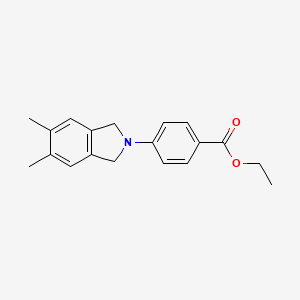
ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE: is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 5,6-dimethyl-2,3-dihydro-1H-isoindol-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of isoindole derivatives. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Esterification: The ethyl ester group can be introduced through esterification reactions. This involves the reaction of the carboxylic acid derivative of the isoindoline with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Substitution Reactions:
Industrial Production Methods
Industrial production of ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of isoindole derivatives.
Reduction: Reduction reactions can convert the isoindoline core to more reduced forms, such as tetrahydroisoindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Isoindole derivatives.
Reduction: Tetrahydroisoindoline derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can be compared with other isoindoline derivatives and benzoate esters:
-
Similar Compounds
Methyl 4-(5,6-dimethyl-2,3-dihydro-1H-isoindol-2-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(2,3-dihydro-1H-isoindol-2-yl)benzoate: Lacks the 5,6-dimethyl substitution on the isoindoline core.
Ethyl 4-(5,6-dimethyl-1H-isoindol-2-yl)benzoate: Similar structure but with a different oxidation state of the isoindoline core.
-
Uniqueness
- The presence of both the ethyl ester group and the 5,6-dimethyl substitution on the isoindoline core makes ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE unique in terms of its chemical properties and potential biological activities.
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
ethyl 4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C19H21NO2/c1-4-22-19(21)15-5-7-18(8-6-15)20-11-16-9-13(2)14(3)10-17(16)12-20/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
PCQNWFKYTDVERI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















